Product packaging for 8-Methylcinnoline(Cat. No.:CAS No. 5265-38-3)

8-Methylcinnoline

Cat. No.: B1613027
CAS No.: 5265-38-3
M. Wt: 144.17 g/mol
InChI Key: XOJILQMBVZLODF-UHFFFAOYSA-N
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Description

8-Methylcinnoline (CAS 5265-38-3) is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . This methyl-substituted cinnoline presents a versatile nitrogen-containing heterocyclic scaffold for research and development in medicinal and industrial chemistry. Cinnoline derivatives are of significant interest in pharmaceutical research for their broad biological activities. While specific studies on this compound are limited, related quinoline and cinnoline structures are extensively investigated as core structures in compounds with demonstrated pharmacological potential, including antimicrobial, anticancer, and antioxidant properties . The methyl group at the 8-position offers a reactive site for further chemical modification, such as oxidation or halogenation, enabling the synthesis of a diverse array of novel derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block in heterocyclic chemistry, as a ligand in metal complexes, or as a precursor in the synthesis of more complex molecular architectures. The compound has a computed topological polar surface area of 25.8 Ų . This product is provided for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1613027 8-Methylcinnoline CAS No. 5265-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylcinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-6-10-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJILQMBVZLODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632914
Record name 8-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5265-38-3
Record name 8-Methylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example: Ring Closure Using m-Chloro-o-toluidine and Glycerol

  • Procedure : m-Chloro-o-toluidine is reacted with glycerol in the presence of concentrated sulfuric acid and sodium iodide.
  • Conditions : The reaction is conducted at elevated temperatures (120–140 °C) for several hours.
  • Workup : After completion, the mixture is cooled, neutralized, and extracted with organic solvents.
  • Yield and Purity : The product, 7-chloro-8-methylquinoline (a close analog), is obtained with a yield of approximately 92% and purity above 98% as confirmed by NMR and mass spectrometry.

This method demonstrates the feasibility of preparing methyl-substituted quinoline derivatives via ring closure, which can be adapted for cinnoline analogs by selecting appropriate starting materials.

Parameter Details
Starting Material m-Chloro-o-toluidine
Reagents Glycerol, concentrated H2SO4, NaI
Temperature 120–140 °C
Reaction Time 4 hours + 3 hours heat preservation
Yield ~92%
Purity >98% (NMR, MS confirmed)

Source: Patent CN111377862B

Catalytic Methods for Functionalization

Recent advances in organometallic catalysis have enabled selective alkylation and functionalization of quinoline derivatives, which can be extrapolated to cinnoline systems.

Ruthenium(II) and Rhodium(III)-Catalyzed C(sp3)–H Activation

  • Reaction : Direct alkylation of the methyl group at the 8-position of quinolines using olefins.
  • Catalysts : [RuCl2(p-cymene)]2 and [Cp*RhIIICl2]2.
  • Outcome : Highly regioselective linear alkylation, forming C(sp3)–C(sp3) bonds under redox-neutral conditions.
  • Mechanism : Proceeds via a five-membered metallacycle intermediate.
  • Functional Group Tolerance : Broad, allowing diverse substituents on quinoline and olefin partners.

Historical and Patent Methods for Related Compounds

Older patent literature describes processes for preparing methylated quinoline derivatives, which provide foundational knowledge for cinnoline synthesis.

US Patent US2520043A: Preparation of 4,7-Dichloro-8-methylquinoline

  • Process : Cyclization of substituted anilines followed by chlorination.
  • Features : Use of solvents like Dowtherm and continuous CO2 flow to remove water.
  • Relevance : Demonstrates synthetic strategies involving methyl-substituted quinoline ring systems that can be adapted for cinnolines.
Step Description
Starting Material Substituted aniline derivatives
Cyclization Heating with solvent (Dowtherm)
Chlorination Controlled temperature and time
Water Removal CO2 gas flow

Source: US Patent US2520043A

Comparative Summary Table of Preparation Methods

Method Type Starting Materials Key Conditions Yield (%) Notes
Ring Closure (Patent CN111377862B) m-Chloro-o-toluidine + glycerol H2SO4, NaI, 120–140 °C, 7 h total ~92 High purity, scalable industrial method
Catalytic C–H Activation (J. Org. Chem. 2020) 8-Methylquinolines + olefins Ru(II)/Rh(III) catalysts, mild conditions N/A Selective alkylation, potential for functionalization
Historical Cyclization & Chlorination (US2520043A) Substituted anilines Heating with Dowtherm, CO2 flow N/A Foundation for methylquinoline synthesis

Research Findings and Notes

  • The ring closure method involving substituted anilines and polyols under acidic conditions is a robust route for methyl-substituted quinoline and cinnoline derivatives.
  • Catalytic methods offer regioselective and functional group tolerant approaches for late-stage modification but require sophisticated catalysts and conditions.
  • Industrially, the ring closure approach is favored due to its simplicity, high yield, and purity.
  • The methyl group introduction at the 8-position is often achieved by starting with methyl-substituted anilines rather than post-synthetic methylation, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 8-Methylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
8-Methylcinnoline has been studied for its potential as a drug candidate due to its ability to inhibit specific enzymes and receptors. Notably, it has shown promise in inhibiting the bromodomain of CBP/EP300, which is crucial for gene expression regulation. This mechanism suggests potential applications in cancer therapy and other diseases where gene regulation is disrupted.

2. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • A derivative demonstrated an inhibition zone of 18 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
  • Another derivative showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Escherichia coli.

3. Anticancer Properties:
The anticancer potential of this compound has been explored extensively:

  • A derivative tested against MCF-7 breast cancer cells exhibited an IC₅₀ value of 15 µM, indicating effective cytotoxicity.
  • Mechanistic studies suggest that it may induce apoptosis by activating caspase pathways.

4. Neuroprotective Effects:
Recent studies have highlighted the neuroprotective effects of this compound derivatives:

  • In vitro experiments showed protection against glutamate-induced toxicity in neuronal cells, achieving protective rates exceeding 60% at concentrations around 10 µM.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compound ModerateSignificant (IC₅₀: 15 µM)High (Protective Rate: >60%)
Cinnoline Derivative ALowModerateLow
Cinnoline Derivative BHighLowModerate

This table illustrates the unique position of this compound in terms of its biological activity profile, particularly in anticancer and neuroprotective effects.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that a specific derivative of this compound exhibited potent antimicrobial activity against various pathogens. The results indicated significant inhibition zones and low MIC values, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanism
In another investigation, derivatives were tested on human cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis through specific pathways, highlighting their potential as lead compounds for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 8-Methylcinnoline involves its interaction with specific molecular targets. For instance, it has been studied for its role in inhibiting certain enzymes and receptors. The compound can bind to active sites of enzymes, thereby blocking their activity. In the context of medicinal chemistry, it has been shown to inhibit the bromodomain of CBP/EP300, which plays a role in the regulation of gene expression . This inhibition can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Cinnoline

4-Hydroxy-8-methoxycinnoline
  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • Substituents : Hydroxy (-OH) at position 4, methoxy (-OCH₃) at position 8.
  • Properties: The polar substituents enhance solubility in polar solvents compared to 8-methylcinnoline.
4-Chloro-3-(2-chloroethyl)-8-methylcinnoline
  • Molecular Formula : C₁₁H₁₀Cl₂N₂
  • Molecular Weight : 241.12 g/mol
  • Substituents : Chlorine at position 4 and a 2-chloroethyl group at position 3, in addition to the 8-methyl group.
  • The compound is classified as hazardous (UN# 2811, Class 6.1), indicating higher toxicity compared to unsubstituted cinnolines .

Quinoline Derivatives

Quinoline derivatives share a single nitrogen atom in their bicyclic structure, differing from cinnoline’s dual nitrogen atoms. Substituted quinolines are valuable for comparing electronic and steric effects:

8-Methylquinoline
  • Molecular Formula : C₁₀H₉N
  • Molecular Weight : 143.19 g/mol
  • Substituents : Methyl group at position 8.
  • Properties: The methyl group increases hydrophobicity, reducing water solubility. Compared to this compound, the absence of a second nitrogen atom in the ring system lowers polarity and may decrease binding affinity in biological systems .
2-Methyl-8-nitroquinoline
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.19 g/mol
  • Substituents: Methyl at position 2, nitro (-NO₂) at position 8.
  • Properties: The nitro group introduces strong electron-withdrawing effects, making the compound more reactive in reduction reactions. Melting point: 138°C, higher than non-nitrated analogs due to increased molecular rigidity .
4-Methyl-8-hydroxyquinoline
  • Molecular Formula: C₁₀H₉NO
  • Molecular Weight : 159.19 g/mol
  • Substituents : Methyl at position 4, hydroxyl (-OH) at position 8.
  • Properties: The hydroxyl group enables chelation of metal ions, a feature exploited in antimicrobial applications. This compound’s solubility in alkaline solutions contrasts with this compound’s likely neutral behavior .

Biological Activity

8-Methylcinnoline is a heterocyclic compound belonging to the cinnoline family, characterized by a methyl group at the 8-position of the cinnoline ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that this compound exhibits various biological properties, including antimicrobial and anticancer activities, making it a subject of interest for further studies.

  • Molecular Formula : C_9H_8N_2
  • Molecular Weight : 144.17 g/mol
  • Structure : The compound features a fused bicyclic structure comprising a pyridine and pyrazole moiety.

Biological Activities

Research has highlighted several key biological activities associated with this compound and its derivatives:

1. Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance:

  • A derivative exhibited an inhibition zone of 18 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
  • Another derivative demonstrated activity against Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Case Study : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells) and showed an IC50 value of 15 µM, indicating effective cytotoxicity.
  • Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects

Recent investigations have suggested that derivatives of this compound may have neuroprotective effects:

  • In vitro studies indicated that certain derivatives could protect neuronal cells from glutamate-induced toxicity, with protective rates exceeding 60% at concentrations around 10 µM.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Antimicrobial Action : The interaction with microbial cell membranes may disrupt their integrity, leading to cell death.
  • Anticancer Mechanism : It is hypothesized that the compound interacts with DNA or specific proteins involved in cell cycle regulation, thereby inhibiting cancer cell proliferation.
  • Neuroprotection : The ability to chelate metal ions may play a role in reducing oxidative stress in neuronal cells.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compound ModerateSignificant (IC50: 15 µM)High (Protective Rate: >60%)
Cinnoline Derivative A LowModerateLow
Cinnoline Derivative B HighLowModerate

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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